molecular formula C10H12N2O5 B13897179 Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate

Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate

Cat. No.: B13897179
M. Wt: 240.21 g/mol
InChI Key: IWOAKRKNRRGONA-UHFFFAOYSA-N
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Description

Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyethylamino group (-NHCH2CH2OH) attached to a benzoate ester. It is used in various chemical and biological research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate typically involves the esterification of 3-((2-hydroxyethyl)amino]-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Amino derivatives of the compound.

    Reduction: Methyl 3-((2-aminoethyl)amino]-4-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nitro group can undergo redox reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

    Methyl 3-((2-aminoethyl)amino]-4-nitrobenzoate: Similar structure but with an amino group instead of a hydroxyethylamino group.

    Ethyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate is unique due to the presence of both a hydroxyethylamino group and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

methyl 3-(2-hydroxyethylamino)-4-nitrobenzoate

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)7-2-3-9(12(15)16)8(6-7)11-4-5-13/h2-3,6,11,13H,4-5H2,1H3

InChI Key

IWOAKRKNRRGONA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCCO

Origin of Product

United States

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